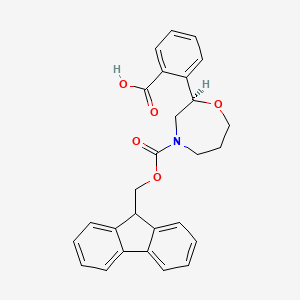

(R)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepan-2-yl)benzoic acid

Description

This compound is a chiral, Fmoc-protected 1,4-oxazepane derivative conjugated to a benzoic acid moiety. The 1,4-oxazepane core is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The Fmoc group (9-fluorenylmethyloxycarbonyl) at the 4-position of the oxazepane serves as a protective group for amines, commonly used in peptide synthesis. The (R)-configuration at the 2-position of the oxazepane introduces stereochemical specificity, which may influence biological activity or synthetic applications. The benzoic acid moiety enhances solubility and provides a functional handle for further derivatization. This compound is listed under CAS number 2453297-01-1 () and is synthesized for research and development purposes, particularly in medicinal chemistry and peptide engineering.

Properties

IUPAC Name |

2-[(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-26(30)23-13-6-5-12-22(23)25-16-28(14-7-15-32-25)27(31)33-17-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-6,8-13,24-25H,7,14-17H2,(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHGEEOHMXHEFV-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](OC1)C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (R)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepan-2-yl)benzoic acid, often referred to as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its effects on cellular mechanisms, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzoic acid core.

- An oxazepane ring, which may contribute to its biological interactions.

- A fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances stability and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₈N₂O₆ |

| Molecular Weight | 546.65 g/mol |

| CAS Number | 872169-32-9 |

Research indicates that compounds similar to (R)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepan-2-yl)benzoic acid can influence several biological pathways:

- Protein Degradation Systems : Studies have shown that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and protein turnover .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including cathepsins B and L, which are involved in protein degradation. This inhibition can lead to altered cellular responses and has implications in diseases where protein aggregation is a concern .

- Antioxidant Activity : Some studies suggest that benzoic acid derivatives possess antioxidant properties, potentially mitigating oxidative stress in cells. This activity is often linked to the presence of hydroxyl groups in their structure .

Case Studies

A series of in vitro studies have evaluated the biological activity of this compound and its analogs:

- Cell-Based Assays : In human foreskin fibroblasts, compounds structurally related to (R)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepan-2-yl)benzoic acid were tested for their ability to activate proteasomal activity. Results indicated significant activation at concentrations around 5 μM, particularly for compounds with similar structural motifs .

- Cytotoxicity and Antiproliferative Effects : The compound's effects on cancer cell lines have been assessed, revealing potential antiproliferative activity that warrants further exploration for therapeutic applications .

- Antioxidant Studies : Compounds with similar structures have demonstrated varying degrees of antioxidant activity in assays such as DPPH and ABTS tests. These findings suggest that modifications to the benzoic acid framework can enhance or diminish antioxidant properties .

Comparative Analysis

To better understand the biological activity of (R)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepan-2-yl)benzoic acid, it is beneficial to compare it with other benzoic acid derivatives:

Comparison with Similar Compounds

Structural Analogues with Oxazepane Cores

Key Differences :

- Stereochemistry : The target compound is R-configured , while the analogue in is S-configured , which may affect receptor binding or synthetic utility.

- Substituent Position : The benzoic acid in the target compound is at the 2-position , whereas the analogue has a carboxylic acid at the 6-position of the oxazepane.

Diazepane Derivatives

Key Differences :

- Heterocycle : Diazepanes contain two nitrogen atoms in the ring, unlike the oxazepane’s single oxygen and nitrogen.

- Functionalization : The diazepane derivatives in –13 include acetic acid side chains, whereas the target compound features a benzoic acid group.

Thiazepanone and Other Heterocyclic Analogues

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.